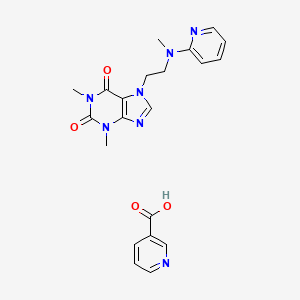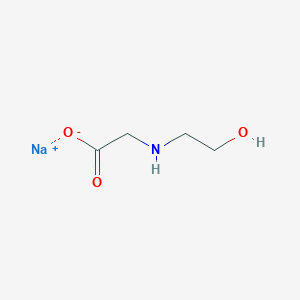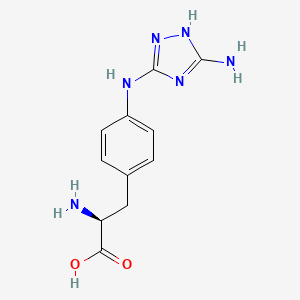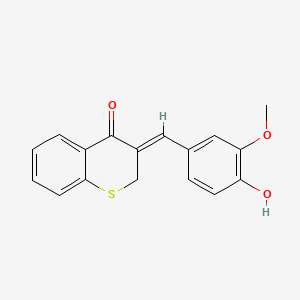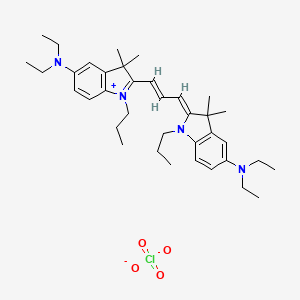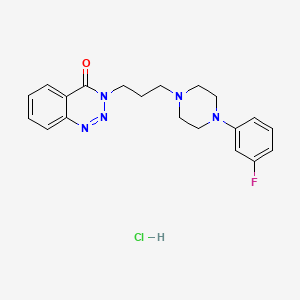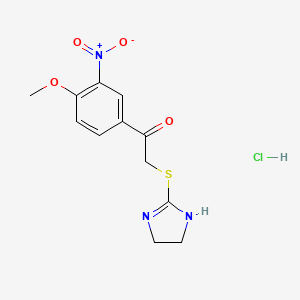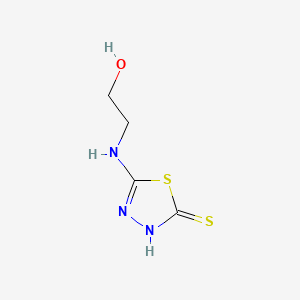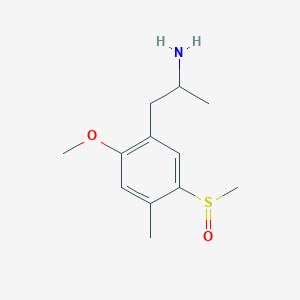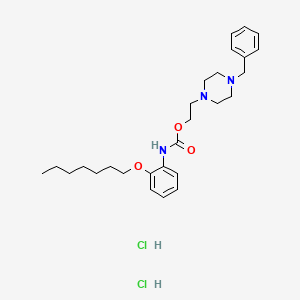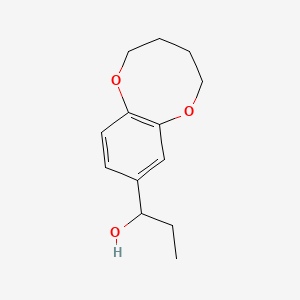
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a carbamate group, a dibutylamino ethoxy moiety, and a tert-butyl phenyl ester group. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps. One common approach is the reaction of dimethylcarbamoyl chloride with 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the dibutylamino ethoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an anticholinergic agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in biochemical pathways and physiological effects. The dibutylamino ethoxy moiety may play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its combination of structural features, which confer distinct chemical properties and reactivity. The presence of the dibutylamino ethoxy moiety and the tert-butyl phenyl ester group differentiates it from other carbamate compounds, potentially leading to unique biological and chemical activities.
特性
CAS番号 |
118116-08-8 |
|---|---|
分子式 |
C23H41ClN2O3 |
分子量 |
429.0 g/mol |
IUPAC名 |
[4-tert-butyl-3-[2-(dibutylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H40N2O3.ClH/c1-8-10-14-25(15-11-9-2)16-17-27-21-18-19(28-22(26)24(6)7)12-13-20(21)23(3,4)5;/h12-13,18H,8-11,14-17H2,1-7H3;1H |
InChIキー |
FBVIGYCOYTZKJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


